1-(Piperidin-3-yl)-3-propylurea
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Overview
Description
1-(Piperidin-3-yl)-3-propylurea is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with one nitrogen atom. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products
Preparation Methods
The synthesis of 1-(Piperidin-3-yl)-3-propylurea can be achieved through several synthetic routes. One common method involves the reaction of piperidine with propyl isocyanate under controlled conditions. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to yield the desired product .
Industrial production methods for piperidine derivatives often involve multi-component reactions (MCRs) due to their efficiency and high yields. For example, the use of ionic liquids as catalysts in MCRs has been shown to produce piperidine derivatives under mild and environmentally friendly conditions .
Chemical Reactions Analysis
1-(Piperidin-3-yl)-3-propylurea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common reagents and conditions for these reactions include the use of organic solvents, controlled temperatures, and specific catalysts to achieve high selectivity and yields. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Piperidin-3-yl)-3-propylurea has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Piperidin-3-yl)-3-propylurea involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives are known to interact with neurotransmitter receptors in the brain, modulating their activity and leading to therapeutic effects in neurological disorders . The exact molecular targets and pathways depend on the specific structure and functional groups of the compound.
Comparison with Similar Compounds
1-(Piperidin-3-yl)-3-propylurea can be compared with other piperidine derivatives, such as:
1-(4-Fluorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol: This compound has shown high selectivity and activity against resistant strains of Plasmodium falciparum.
Spiropiperidines: These compounds have unique structural features and are investigated for their potential anticancer activity.
Piperidinones: These derivatives are used in the synthesis of various pharmaceuticals and have shown significant biological activities.
Properties
Molecular Formula |
C9H19N3O |
---|---|
Molecular Weight |
185.27 g/mol |
IUPAC Name |
1-piperidin-3-yl-3-propylurea |
InChI |
InChI=1S/C9H19N3O/c1-2-5-11-9(13)12-8-4-3-6-10-7-8/h8,10H,2-7H2,1H3,(H2,11,12,13) |
InChI Key |
ZMJZAMLUWRJLAI-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)NC1CCCNC1 |
Origin of Product |
United States |
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